2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid
Description
2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a sulfur-containing thienyl substituent at position 2 and a carboxylic acid group at position 4 of the thiazolidine ring. The 3-methyl-2-thienyl group confers unique electronic and steric properties, distinguishing it from other thiazolidine-carboxylic acid derivatives.
Properties
IUPAC Name |
(4R)-2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12)/t6-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBHIQCNCYXEB-UUEFVBAFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C2N[C@@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 318466-03-4, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H11NO2S2
- Molecular Weight : 229.32 g/mol
- Structural Characteristics : The compound features a thiazolidine ring substituted with a 3-methyl-2-thienyl group, which may contribute to its unique biological properties.
Antioxidant Activity
Thiazolidine derivatives have been investigated for their antioxidant properties. Research indicates that compounds with substitutions at specific positions on the thiazolidine ring can significantly enhance antioxidant activity. For instance, certain derivatives showed effective inhibition of lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its anticancer activity appears to involve the inhibition of tubulin polymerization, a critical process for mitosis in cancer cells . This action disrupts normal cell division and leads to increased cytotoxicity.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various thiazolidine derivatives, it was found that modifications to the thiazolidine structure can lead to enhanced activity against cancer cell lines. The study reported IC50 values ranging from low micromolar to nanomolar concentrations for several derivatives, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of thiazolidine derivatives revealed that specific substitutions could significantly improve their ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidine-4-carboxylic acid derivatives vary widely based on substituents at position 2, which critically influence their properties:
Physicochemical Properties
- Solubility and Polarity: Thienyl and phenyl substituents increase lipophilicity compared to sugar-derived analogs (e.g., arabino-tetrahydroxybutyl), which are more polar due to hydroxyl groups . Methoxy groups (e.g., trimethoxyphenyl) balance lipophilicity and solubility, enhancing bioavailability .
Stereochemical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
